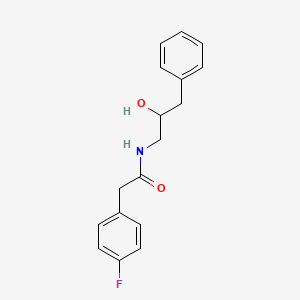
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FPPP and is widely used in the pharmaceutical industry for its unique properties.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focuses on the synthesis of novel acetamide derivatives, exhibiting significant anti-inflammatory activity. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, albeit the specific compound was not studied, similar structural analogs demonstrate the relevance of this chemical class in therapeutic development (Sunder & Maleraju, 2013).
Chemical Characterization and Synthesis Techniques
Research efforts have also focused on the synthesis and characterization of compounds structurally similar to "2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide". For example, Yang Man-li (2008) synthesized novel acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, highlighting the methodologies for creating compounds with potential biological activity (Yang Man-li, 2008).
Pharmacological Evaluation and Anticancer Activity
A study by Khade et al. (2019) evaluated novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides for their anticancer activity, demonstrating significant efficacy against cancer cell lines. This underscores the potential of acetamide derivatives in developing anticancer therapies, although the specific compound of interest was not directly studied (Khade et al., 2019).
Potential as Antimicrobial Agents
Parikh and Joshi (2014) synthesized and evaluated the antimicrobial properties of oxadiazole-bearing fluoro-substituted acetamides. Their findings indicated that certain derivatives showed high potency against bacterial and fungal strains, suggesting the role of fluorine atoms in enhancing antimicrobial efficacy. This study provides insight into the chemical modifications that can enhance the antimicrobial activity of acetamide derivatives (Parikh & Joshi, 2014).
Inhibition of Inflammation-Related Cytokines and ROS
A study on N-(2-hydroxy phenyl) acetamide demonstrated its anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis models, suggesting the compound's ability to inhibit pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c18-15-8-6-14(7-9-15)11-17(21)19-12-16(20)10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUINICBNOHQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

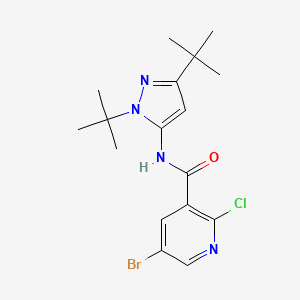
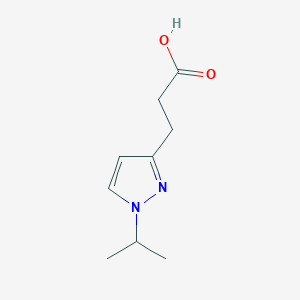
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)
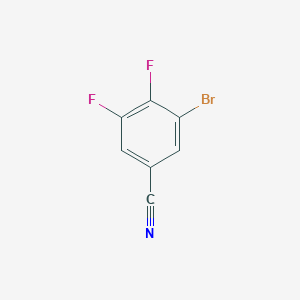
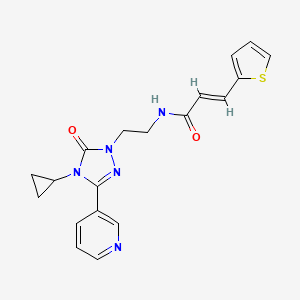
![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

methanone](/img/structure/B2637932.png)
